Lanreotide - 118992-92-0

Lanreotide

Catalog Number: EVT-1174260
CAS Number: 118992-92-0
Molecular Formula: C54H69N11O10S2
Molecular Weight: 1096.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanreotide is a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.
Lanreotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, lanreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Lanreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy may cause cholelithiasis and pancreatitis as well accompanying liver injury.
Lanreotide Acetate is the acetate salt of a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.
Introduction to Lanreotide: Historical Development and Pharmacological Significance

Discovery and Evolution of Somatostatin Analogues in Endocrine Therapeutics

The development of somatostatin analogues represents a pivotal advancement in managing endocrine and neuroendocrine disorders. Native somatostatin, a hypothalamic neuropeptide, inhibits the secretion of growth hormone, insulin, glucagon, and gastrointestinal peptides. Its therapeutic potential was initially limited by an extremely short plasma half-life (~3 minutes), necessitating continuous intravenous infusion for clinical effect [1]. This limitation catalyzed efforts to engineer stable synthetic analogues with prolonged biological activity.

Octreotide emerged in the 1980s as the first-generation somatostatin analogue, demonstrating a half-life of 90–120 minutes after subcutaneous injection. While it revolutionized the management of acromegaly and neuroendocrine tumor (NET) symptoms, its requirement for multiple daily doses and moderate receptor affinity profile left room for improvement [4]. Lanreotide was developed in the late 1980s by Ipsen as a second-generation cyclic octapeptide analogue (molecular formula: C~54~H~69~N~11~O~10~S~2~), structurally distinct from octreotide through deliberate amino acid substitutions [4] [10]. Preclinical studies revealed its enhanced metabolic stability and prolonged inhibition of growth hormone secretion, positioning it as a candidate for sustained-release formulations [10]. The evolution culminated in two key formulations:

  • Somatuline® LA: An initial polymeric microparticle system for intramuscular injection (10–14 day dosing)
  • Somatuline® Autogel/Depot: An innovative self-assembling nanotube formulation enabling monthly subcutaneous administration [10]

Table 1: Milestones in Somatostatin Analogue Development

YearDevelopmentClinical Impact
1973Isolation of native somatostatinEstablished role in endocrine regulation
1988Octreotide acetate approvalFirst synthetic analogue; enabled symptom control in NETs
1995Lanreotide LA formulation (EU)Extended dosing interval to 10–14 days
2001Lanreotide Autogel (EU)Monthly subcutaneous dosing via peptide self-assembly
2007Lanreotide Depot FDA approval (acromegaly)U.S. market entry for pituitary disorders

Structural and Functional Classification of Lanreotide as a Synthetic Octapeptide

Lanreotide is classified as a cyclohexapeptide derivative with a disulfide bridge stabilizing its cyclic structure. Its primary sequence (3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide) incorporates D-amino acids and aromatic residues that confer unique pharmacological properties [4] [8]. The naphthylalanine substitution at the N-terminus enhances hydrophobic interactions with somatostatin receptors (SSTRs), while D-tryptophan increases metabolic resistance to peptidases [8].

Functionally, lanreotide exhibits high-affinity binding to somatostatin receptor subtypes 2 and 5 (SSTR2, K~d~ = 0.26–0.74 nM; SSTR5, K~d~ = 5.2–17.4 nM), with minimal activity at SSTR1, SSTR3, and SSTR4 [1] [7]. This selective receptor profile underpins its dual therapeutic actions:

  • Endocrine Suppression: Potent inhibition of growth hormone and insulin-like growth factor-1 (IGF-1) secretion via SSTR2 dominance in pituitary somatotrophs [1]
  • Antiproliferative Signaling: Activation of SSTR2/SSTR5-mediated cytostatic pathways involving tyrosine phosphatase induction and cell cycle arrest [7]

The molecular self-assembly of lanreotide into monodisperse nanotubes (diameter: 24.4 nm) represents a breakthrough in drug delivery. Upon hydration, lanreotide monomers spontaneously organize into antiparallel β-sheet networks stabilized by hydrogen bonding and π-π stacking of aromatic residues. These nanotubes function as a biodegradable depot, releasing intact peptide monomers via slow dissolution from their termini [10]. Cryo-EM structural analyses confirm that lanreotide induces distinct conformational changes in SSTR2 compared to newer analogues like pasireotide, explaining its receptor-subtype selectivity [8].

Table 2: Structural and Functional Attributes of Lanreotide

CharacteristicLanreotideNative Somatostatin-14
Molecular weight1096.33 g/mol1637.9 g/mol
Receptor affinitySSTR2 > SSTR5 >> SSTR1/3/4Pan-SSTR (non-selective)
Plasma half-life5 days (sustained-release)1.5–3 minutes
Primary metabolic routeGI proteolysisSystemic peptidases
Delivery mechanismSelf-assembling nanotube depotContinuous IV infusion required

Regulatory Approvals and Global Adoption in Neuroendocrine and Metabolic Disorders

Lanreotide’s regulatory journey reflects its expanding therapeutic utility across endocrine and oncological indications. Initial European approval was granted in 1995 for acromegaly (Somatuline® LA), followed by U.S. Food and Drug Administration (FDA) authorization in 2007 for the Autogel/Depot formulation in the same indication [1] [2]. A paradigm-shifting expansion occurred in December 2014 when the FDA approved lanreotide depot for gastroenteropancreatic neuroendocrine tumors (GEP-NETs) based on the landmark CLARINET trial [2] [5]. This multicenter phase 3 study demonstrated unprecedented progression-free survival (PFS) benefits: median PFS was not reached in the lanreotide arm versus 16.6 months with placebo (hazard ratio 0.47; 95% CI 0.30–0.73; P<0.001) in patients with unresectable, well-differentiated metastatic NETs [2] [5].

Global regulatory agencies have since endorsed lanreotide for diverse NET subtypes:

  • European Medicines Agency (EMA): Acromegaly, thyrotrophic adenomas, and GEP-NETs [4]
  • Health Canada: Functional and non-functional GEP-NETs (2015) [3]
  • Asia-Pacific: Approvals in Japan (2016), Korea (2018), Taiwan, and Hong Kong (2017–2020) for GEP-NETs [9]

Real-world evidence across geographical regions consistently validates lanreotide’s clinical utility. A U.S. prospective study (NCT02730104) reported 24-month PFS and overall survival rates of 73.7% and 84.2%, respectively, mirroring clinical trial efficacy [5]. Notably, studies in Chinese ethnic populations (Hong Kong/Taiwan) demonstrated comparable outcomes with 48-week PFS of 82% (95% CI 0.53–0.94), confirming transnational therapeutic equivalence [9]. Off-label applications continue to emerge, including polycystic liver disease management where lanreotide reduces liver volume by 2.9%–5% in clinical trials [1] [4].

Table 3: Global Regulatory Milestones for Lanreotide

YearRegion/AgencyIndicationBasis
1995European UnionAcromegalyPhase 3 GH suppression data
2007U.S. FDAAcromegaly (Somatuline Depot®)Bioequivalence to LA formulation
2014U.S. FDAUnresectable GEP-NETsCLARINET PFS benefit [2]
2015Health CanadaGEP-NETsCLARINET extrapolation
2020Taiwan FDAGEP-NETs (Chinese population)Real-world cohort studies [9]
2023Japan PMDAPancreatic NETsSubgroup analysis of CLARINET

Properties

CAS Number

118992-92-0

Product Name

Lanreotide

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C54H69N11O10S2

Molecular Weight

1096.3 g/mol

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1

InChI Key

PUDHBTGHUJUUFI-SCTWWAJVSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Synonyms

188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.